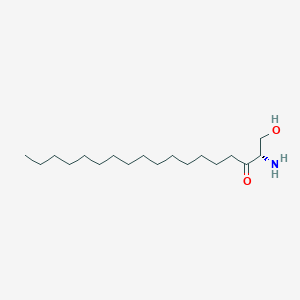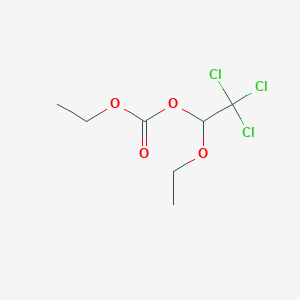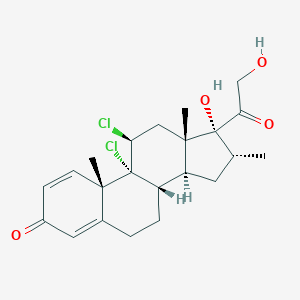
2-氨基-1-羟基十八烷-3-酮
描述
3-酮鞘氨醇是鞘脂生物合成的关键中间体,鞘脂是真核细胞膜的重要组成部分。它由丝氨酸和棕榈酰辅酶A缩合而成,该反应由丝氨酸棕榈酰转移酶催化。 该化合物在神经酰胺和其他复杂鞘脂的形成中起着至关重要的作用,这些鞘脂参与各种细胞过程,包括细胞信号传导、凋亡和膜结构维持 .
科学研究应用
3-酮鞘氨醇在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。它的一些显着应用包括:
化学: 用作合成各种鞘脂及其衍生物的中间体。
生物学: 在研究真核细胞中鞘脂代谢及其调控中起着至关重要的作用。
医学: 正在研究其在治疗与鞘脂代谢相关的疾病(如癌症和神经退行性疾病)中的潜在治疗应用.
工业: 用于生产用于化妆品和制药的鞘脂.
准备方法
合成路线和反应条件: 3-酮鞘氨醇的合成通常涉及丝氨酸和棕榈酰辅酶A之间的酶促反应。丝氨酸棕榈酰转移酶催化该反应,生成 3-酮鞘氨醇。 可以通过对合成 3-酮鞘氨醇还原酶蛋白进行密码子优化来优化该过程,从而增强鞘脂生物合成酶的表达 .
工业生产方法: 在工业环境中,3-酮鞘氨醇的生产可以通过在工程细菌宿主(如大肠杆菌)中过表达关键酶来实现。 通过同时过表达丝氨酸棕榈酰转移酶和 3-酮鞘氨醇还原酶,可以高效地实现鞘氨醇和其他鞘脂的生产 .
化学反应分析
反应类型: 3-酮鞘氨醇会经历多种类型的化学反应,包括还原、磷酸化和酰化。 3-酮鞘氨醇还原为鞘氨醇的反应由 3-酮鞘氨醇还原酶催化。 该化合物也可以被磷酸化或酰化以形成各种鞘脂衍生物 .
常见试剂和条件:
还原: 由 3-酮鞘氨醇还原酶催化。
磷酸化: 涉及添加磷酸基团,通常使用 ATP 作为磷酸供体。
酰化: 涉及添加酰基,通常使用酰基辅酶A 作为酰基供体。
主要产物:
鞘氨醇: 通过 3-酮鞘氨醇还原形成。
鞘氨醇 1-磷酸: 通过鞘氨醇磷酸化形成。
二氢神经酰胺: 通过鞘氨醇的酰化形成.
作用机制
3-酮鞘氨醇主要通过其在鞘脂生物合成中的作用发挥作用。它被 3-酮鞘氨醇还原酶转化为鞘氨醇。鞘氨醇可以进一步代谢形成各种生物活性鞘脂,例如神经酰胺和鞘氨醇 1-磷酸。 这些鞘脂调节许多细胞过程,包括凋亡、细胞增殖和自噬 .
相似化合物的比较
3-酮鞘氨醇在鞘氨醇碱中是独一无二的,因为它在鞘氨醇和其他鞘脂的生物合成中起着前体作用。类似的化合物包括:
鞘氨醇: 3-酮鞘氨醇还原的直接产物。
鞘磷脂: 通过鞘氨醇的脱饱和形成。
植物鞘氨醇: 鞘氨醇的羟基化衍生物。
神经酰胺: 通过鞘氨醇或鞘磷脂的酰化形成.
与这些化合物相比,3-酮鞘氨醇在其作为鞘脂生物合成途径早期中间体的作用方面是独特的,这使得它成为研究和操纵鞘脂代谢的关键靶标。
属性
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNOSOGGAARKZ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Dehydrosphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16105-69-4 | |
| Record name | 3-Dehydrosphinganine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















